
Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that combines the structural features of benzothiophene and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with ethyl 2-bromobenzoate under basic conditions . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is a chemical compound drawing interest in medicinal chemistry and pharmacology due to its potential biological activities and uses in drug development. It features a benzothiophene core with a piperazinyl group. The compound is identified by the CAS number 1354950-45-0.
Potential Applications
- Pharmaceutical Development As a lead compound for developing new pharmaceuticals. Research indicates that ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate exhibits various biological activities. Preliminary studies suggest that it may possess antipsychotic and anxiolytic properties due to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Furthermore, its structural features suggest potential anti-inflammatory and analgesic effects, making it a candidate for further investigation in therapeutic contexts.
- Synthesis The synthesis of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. These methods can vary based on available reagents and desired purity levels. The chemical reactivity of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate can be explored through various synthetic pathways. Typically, the compound can undergo esterification reactions due to the presence of the carboxylate functional group. Additionally, nucleophilic substitution reactions may occur at the benzothiophene moiety, particularly involving electrophilic aromatic substitution where substituents can be introduced at various positions on the aromatic ring. The piperazine moiety can also participate in reactions typical of secondary amines, such as acylation and alkylation.
Compound Comparison
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of benzothiophene and piperazine structures, which may enhance receptor selectivity and biological activity compared to similar compounds.
Compound | Structure Features | Unique Aspects |
---|---|---|
1-(4-Fluorophenyl)-4-piperidinone | Piperidine ring with a phenyl substituent | Antidepressant effects |
N,N-Dimethylbenzamide | Benzamide structure with dimethyl substitution | Analgesic properties |
Ethyl 2-(piperidin-1-yl)benzoate | Ester form with a piperidine moiety | Potential use as an anxiolytic |
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate | Specific combination of benzothiophene and piperazine structures | May enhance receptor selectivity and biological activity |
Mechanism of Action
The mechanism of action of Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. It may act as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound’s structure allows it to bind to these receptors, inhibiting their activity and modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine and benzothiazole moieties and exhibits similar biological activities.
4-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with similar structural features and potential pharmacological properties.
Uniqueness
Ethyl3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate is unique due to its specific combination of benzothiophene and piperazine moieties, which may confer distinct pharmacological properties compared to other similar compounds
Biological Activity
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate (CAS Number: 1354950-45-0) is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
Chemical Structure and Synthesis
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate features a unique structure combining a benzothiophene core with a piperazinyl group. This structural configuration is believed to enhance its interaction with various biological targets, particularly neurotransmitter receptors. The compound can be synthesized through multi-step organic reactions, typically involving esterification and nucleophilic substitution reactions.
Antipsychotic and Anxiolytic Properties
Preliminary studies indicate that ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate may exhibit antipsychotic and anxiolytic effects. These properties are attributed to its interaction with serotonin (5-HT) and dopamine (D2) receptors, which are critical in mood regulation and cognitive functions. The compound's binding affinity to these receptors suggests potential therapeutic applications in treating anxiety disorders and schizophrenia.
Anti-inflammatory and Analgesic Effects
The structural features of this compound also suggest possible anti-inflammatory and analgesic activities. Research into similar benzothiophene derivatives has shown that modifications can lead to enhanced anti-inflammatory responses, making this compound a candidate for further investigation in pain management therapies.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:
-
Binding Affinity Studies :
- Investigations into its interactions with serotonin and dopamine receptors revealed significant binding affinities, indicating its potential as a psychotropic agent.
- Comparative analysis with known compounds demonstrated that modifications to the piperazine moiety could enhance receptor selectivity and efficacy.
- In Vitro Studies :
- Cytotoxicity Assessments :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Fluorophenyl)-4-piperidinone | Piperidine ring with a phenyl substituent | Antidepressant effects |
N,N-Dimethylbenzamide | Benzamide structure with dimethyl substitution | Analgesic properties |
Ethyl 2-(piperidin-1-yl)benzoate | Ester form with a piperidine moiety | Potential use as an anxiolytic |
Ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate stands out due to its unique combination of benzothiophene and piperazine structures, which may enhance its receptor selectivity compared to these similar compounds.
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 3-(piperazin-1-ylmethyl)-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C16H20N2O2S/c1-2-20-16(19)15-13(11-18-9-7-17-8-10-18)12-5-3-4-6-14(12)21-15/h3-6,17H,2,7-11H2,1H3 |
InChI Key |
QHNMTOSQEIGRJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)CN3CCNCC3 |
Origin of Product |
United States |
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